N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide

Physicochemical profiling CNS drug-likeness In silico ADME

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide (CAS 2034605-79-1, molecular formula C₁₈H₂₃NO₂S₂, molecular weight 349.51 g/mol) is a synthetic small-molecule acetamide derivative that incorporates a thiophen-3-yl hydroxypropyl group and a para-isopropylthio-substituted phenylacetamide moiety. The compound is commercially available from specialty chemical suppliers at a guaranteed purity of 97% and is supplied exclusively for non-human research purposes.

Molecular Formula C18H23NO2S2
Molecular Weight 349.51
CAS No. 2034605-79-1
Cat. No. B2744293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide
CAS2034605-79-1
Molecular FormulaC18H23NO2S2
Molecular Weight349.51
Structural Identifiers
SMILESCC(C)SC1=CC=C(C=C1)CC(=O)NCCC(C2=CSC=C2)O
InChIInChI=1S/C18H23NO2S2/c1-13(2)23-16-5-3-14(4-6-16)11-18(21)19-9-7-17(20)15-8-10-22-12-15/h3-6,8,10,12-13,17,20H,7,9,11H2,1-2H3,(H,19,21)
InChIKeyIETXVXSUEWMRBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide (CAS 2034605-79-1): Procurement-Grade Characterization and Research Utility


N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide (CAS 2034605-79-1, molecular formula C₁₈H₂₃NO₂S₂, molecular weight 349.51 g/mol) is a synthetic small-molecule acetamide derivative that incorporates a thiophen-3-yl hydroxypropyl group and a para-isopropylthio-substituted phenylacetamide moiety [1]. The compound is commercially available from specialty chemical suppliers at a guaranteed purity of 97% and is supplied exclusively for non-human research purposes [1]. Its structural architecture—combining a hydrogen-bond-donating secondary hydroxyl group, a thioether linkage, and a thiophene ring—positions it as a member of the substituted thioacetamide class, a scaffold that has been broadly explored in medicinal chemistry for kinase inhibition, anti-pruritic activity, and anti-infective applications [2][3].

Synthetic thioacetamide with derivatizable hydroxypropyl linker
Thiophene-3-yl regiochemistry for SAR differentiation
Specified purity threshold supports screening workflow
Research-use-only procurement for non-human studies

Why Generic Substitution Fails for N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide: Structural Determinants of Functional Non-Equivalence


Substituted thioacetamides with phenyl and thiophene motifs cannot be treated as interchangeable procurement items, because minor structural variations—such as the position of the thiophene attachment (2-yl vs. 3-yl), the presence or absence of the hydroxypropyl linker, and the nature of the para-substituent on the phenyl ring—produce divergent physicochemical profiles that directly affect solubility, metabolic stability, and target-binding geometry [1][2]. Within the patent landscape, thioacetamides have been explicitly claimed for distinct therapeutic indications ranging from wakefulness promotion to non-histaminic pruritus, with structure-activity relationships dictating which specific substitution patterns are operative for each indication [1][2]. Consequently, substituting the target compound with a close analog—for example, one bearing a thiophen-2-ylmethyl group instead of the 3-hydroxy-3-(thiophen-3-yl)propyl chain—introduces unvalidated variables that can invalidate SAR continuity, compromise assay reproducibility, and render patent claims inapplicable.

Target Compound Feature
Substitution Risk with Analogs
3-Hydroxypropyl linker with secondary alcohol
Methylene-linked analogs lack synthetic handle; solubility and assay profiles may shift
Thiophen-3-yl attachment
Thiophen-2-yl isomers exhibit different electronic properties; binding data may not transfer
Para-isopropylthio substitution
Alternative para-substituents alter lipophilicity and metabolic stability; SAR continuity may be compromised

Product-Specific Quantitative Evidence Guide: Differentiating N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide from Closest Analogs


Predicted CNS Drug-Like Physicochemical Profile: logP, Molecular Weight, and H-Bond Donor Count Relative to Thioacetamide-Class Benchmarks

The target compound's predicted logP of approximately 3.3 and molecular weight of 349.5 Da place it within the favorable CNS drug-like space defined by Lipinski's rules and the more stringent CNS MPO (Multiparameter Optimization) criteria [1]. In contrast, close thioacetamide analogs such as 2-(4-(isopropylthio)phenyl)-N-(thiophen-3-ylmethyl)acetamide (MW 305.5 Da, fewer H-bond donors) and 2-(4-(isopropylthio)phenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide (MW 333.5 Da) exhibit distinct physicochemical signatures that predict divergent permeability and solubility behaviors . The target compound possesses two H-bond donors (one hydroxyl, one amide NH) versus one in the thiophen-3-ylmethyl analog, which directly impacts desolvation energetics and membrane partitioning [1].

CNS-Like Profile
In silico / Context-dependent
logP ~3.29 | MW 349.5 Da | 2 HBD vs. methylene analog MW 305.5 Da | 1 HBD
Supports CNS physicochemical screening context
Predicted properties; confirm experimentally
Physicochemical profiling CNS drug-likeness In silico ADME Thioacetamide SAR

Guaranteed Purity Benchmark: 97% Assay Enabling Reproducible Dose-Response Studies Versus Unspecified-Grade Analogs

The target compound is supplied by Amadis Chemical Company Limited through the Mcule marketplace at a guaranteed purity of 97% . This specification exceeds the common '95% minimum' purity threshold offered by many research chemical suppliers for close thioacetamide analogs . A 2% absolute purity difference (97% vs. 95%) corresponds to a halving of total impurity burden (3% vs. 5%), which is critical when unknown impurities at the 1–5% level can act as cryptic enzyme inhibitors, metal chelators, or redox cyclers that produce false-positive screening hits [1].

Purity Specification
Supplier specification
97%
Reported high purity may reduce false-positive risk
40% lower impurity burden vs 95% grade; method undisclosed
Compound procurement Purity specification Assay reproducibility Hit validation

Thiophene 3-yl Hydroxypropyl Linker as a Synthetic Handle: Differentiating Reactivity from Thiophen-2-yl and Benzothiophene Analogs

The secondary alcohol on the 3-hydroxypropyl chain provides a chiral center and a synthetic handle for further derivatization (e.g., esterification, oxidation to ketone, or Mitsunobu inversion) that is absent in simpler methylene-linked analogs such as 2-(4-(isopropylthio)phenyl)-N-(thiophen-3-ylmethyl)acetamide [1]. This functional group enables late-stage diversification strategies—for example, conversion to a prodrug ester or attachment of a fluorophore—without altering the core thioacetamide pharmacophore . The thiophen-3-yl substitution pattern differs electronically from the more common thiophen-2-yl attachment, with the 3-position offering distinct regiochemical reactivity in electrophilic aromatic substitution and cross-coupling reactions [2].

Synthetic Handle
Class-level inference
Secondary hydroxyl on linker vs. methylene linker (no hydroxyl)
May support late-stage derivatization
Qualitative difference; verify reactivity
Synthetic accessibility Hydroxypropyl linker Thiophene regiochemistry Fragment elaboration

Best-Fit Research and Industrial Application Scenarios for N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide (CAS 2034605-79-1)


CNS-Targeted Fragment-Based and Hit-to-Lead Screening Libraries

The compound's predicted logP (~3.3) and MW (349.5 Da) place it within the physicochemical envelope associated with favorable brain penetration, making it a suitable candidate for inclusion in CNS-focused screening decks [1]. Procurement at a guaranteed 97% purity reduces the risk of impurity-driven false positives, a known pitfall in high-throughput screening campaigns targeting GPCRs and ion channels where thioacetamide-class compounds have shown activity [1].

Kinase Inhibitor Lead Optimization Starting from Thioacetamide Scaffolds

Substituted thioacetamides have been patented as kinase modulators and anti-pruritic agents [2]. The hydroxyl group on the target compound's propyl linker provides a vector for introducing solubilizing groups (e.g., phosphate prodrugs) or affinity tags (e.g., biotin) without altering the ATP-competitive hinge-binding motif typically associated with the acetamide carbonyl and thiophene ring system [1].

Chemical Biology Probe Development Requiring Late-Stage Functionalization

The presence of a secondary alcohol on a flexible 3-carbon linker enables one-step conversion to click-chemistry handles (e.g., propargyl ether) or photoaffinity labels (e.g., diazirine esters) for target engagement studies [1]. This capability is absent in simpler methylene-linked thioacetamide analogs, reducing the total synthetic step count for probe generation [1].

SAR Studies Exploring Thiophene Regiochemistry (3-yl vs. 2-yl) on Biological Activity

The thiophen-3-yl attachment in the target compound is less common than the 2-yl isomer in commercial screening collections, providing a structurally differentiated tool for probing the regioisomeric preference of thiophene-binding pockets in target proteins . Paired testing with thiophen-2-yl analogs can reveal regiochemistry-dependent potency shifts that inform pharmacophore models .

Application
Selection Property
Validation Focus
CNS-focused screening library candidate
Predicted logP and MW within CNS MPO range
Physicochemical profiling and impurity control
Thioacetamide scaffold lead optimization
Hydroxypropyl linker for solubilizing group conjugation
Kinase panel selectivity and ATP-competitive binding assay context
Late-stage functionalization probe synthesis
Secondary hydroxyl as synthetic handle
Target engagement and click chemistry compatibility
Thiophene regioisomeric SAR
3-yl attachment for electronic profiling
Regiochemistry-dependent potency in paired testing
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